molecular formula C7H13NO4S B1529888 (3R)-2,2-Dimethyl-1,1dioxide-3-thiomorpholinecarboxylic acid CAS No. 1419140-82-1

(3R)-2,2-Dimethyl-1,1dioxide-3-thiomorpholinecarboxylic acid

Cat. No. B1529888
CAS RN: 1419140-82-1
M. Wt: 207.25 g/mol
InChI Key: LXSUDKDWKJBDKG-RXMQYKEDSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Scientific Research Applications

Distal Cleavage of Chlorocatechol

The enzyme from Sphingomonas sp. strain BN6 has been studied for its ability to oxidize 3-chlorocatechol, producing a metabolite with a structure resulting from distal cleavage. This research has implications for understanding bacterial degradation pathways and developing bioremediation strategies (Riegert et al., 1998).

Cross-Coupling of Alkynes

Research on Phebox−Rhodium acetate complexes demonstrates their utility in catalyzing the cross-coupling between terminal alkynes and dimethyl acetylenedicarboxylate, highlighting their significance in synthetic chemistry for creating alkynyl-substituted maleic acid dimethyl esters with high selectivity (Ito et al., 2007).

Effective Mercury Sorption

Studies on thiol-laced metal-organic frameworks (MOFs) assembled from ZrCl4 or AlCl3 and 2,5-dimercapto-1,4-benzenedicarboxylic acid (H2DMBD) show effective mercury sorption in water and the vapor phase. This research is crucial for developing materials for heavy metal capture and environmental remediation (Yee et al., 2013).

Acid−Amide Intermolecular Hydrogen Bonding

The formation of intermolecularly hydrogen-bonded dimers between an acid with a pyridone terminus and carboxylic acid group offers insights into molecular recognition and self-assembly processes. This knowledge is useful for designing new materials and understanding biological interactions (Wash et al., 1997).

Lipase-catalyzed Synthesis of Oligoesters

Research on the synthesis of furan oligoesters using lipase catalysis presents a green approach to producing biobased polymers. This work is significant for the development of sustainable materials (Cruz-Izquierdo et al., 2015).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses. Material Safety Data Sheets (MSDS) are often referred to for this information .

properties

IUPAC Name

(3R)-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-7(2)5(6(9)10)8-3-4-13(7,11)12/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSUDKDWKJBDKG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCCS1(=O)=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](NCCS1(=O)=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164451
Record name 3-Thiomorpholinecarboxylic acid, 2,2-dimethyl-, 1,1-dioxide, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-2,2-Dimethyl-1,1dioxide-3-thiomorpholinecarboxylic acid

CAS RN

1419140-82-1
Record name 3-Thiomorpholinecarboxylic acid, 2,2-dimethyl-, 1,1-dioxide, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419140-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiomorpholinecarboxylic acid, 2,2-dimethyl-, 1,1-dioxide, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-2,2-Dimethyl-1,1dioxide-3-thiomorpholinecarboxylic acid
Reactant of Route 2
(3R)-2,2-Dimethyl-1,1dioxide-3-thiomorpholinecarboxylic acid
Reactant of Route 3
(3R)-2,2-Dimethyl-1,1dioxide-3-thiomorpholinecarboxylic acid
Reactant of Route 4
(3R)-2,2-Dimethyl-1,1dioxide-3-thiomorpholinecarboxylic acid
Reactant of Route 5
(3R)-2,2-Dimethyl-1,1dioxide-3-thiomorpholinecarboxylic acid
Reactant of Route 6
(3R)-2,2-Dimethyl-1,1dioxide-3-thiomorpholinecarboxylic acid

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